N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine

Description

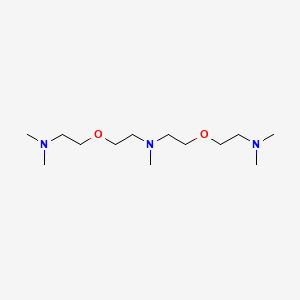

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine is a structurally complex organic compound characterized by a 13-carbon chain (tridecane backbone) with two ether (dioxa) and two tertiary amine (diazatridecan) groups. The molecule is further substituted with four methyl groups at positions N,N,2,8, which influence its stereoelectronic properties.

Properties

CAS No. |

65286-55-7 |

|---|---|

Molecular Formula |

C13H31N3O2 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

2-[2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C13H31N3O2/c1-14(2)6-10-17-12-8-16(5)9-13-18-11-7-15(3)4/h6-13H2,1-5H3 |

InChI Key |

HDVDXVSXWCMDAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOCCN(C)CCOCCN(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine typically involves the reaction of specific amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its various applications .

Chemical Reactions Analysis

Types of Reactions

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized products.

Reduction: It can be reduced using reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiodicarb (3,7,9,13-Tetramethyl-5,11-dioxa-2,8,14-trithia-4,7,9,12-tetra-azapentadeca-3,12-diene-6,10-dione)

Structural Differences :

- Backbone Length : Thiodicarb has a 15-carbon chain (pentadeca), while the target compound is shorter (13-carbon tridecane).

- Substituents : Both share methyl groups, but thiodicarb includes carbamate (oxime) and thioether linkages, unlike the target compound’s ether and tertiary amine groups.

Polyamine-Ether Surfactants (e.g., Ethoxylated Alkylamines)

Structural Similarities :

- Both classes feature amine and ether groups, which enhance solubility and chelation properties.

- Methyl substitutions in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted polyamines.

Key Differences :

- Chain Rigidity : Ethoxylated surfactants often have flexible ethylene oxide chains, whereas the target compound’s fixed ether/amine positions may restrict conformational mobility.

- Applications : Surfactants are used in detergents and emulsifiers, while the target compound’s tertiary amines could enable catalysis or bioactive molecule design .

Cyclic Analogs (e.g., Crown Ethers with Amine Substituents)

Structural Contrast :

Functional Implications :

- Crown ethers’ ion selectivity is unmatched by the target compound, but the latter’s linear structure may offer easier synthetic modification for tailored applications.

Research Findings and Data Gaps

- Synthetic Pathways : While details moxifloxacin synthesis (unrelated structurally), the target compound’s synthesis likely involves sequential alkylation of amines and ether formation, akin to carbamate methodologies .

- Biological Activity: The absence of carbamate groups suggests a non-neurotoxic mechanism, possibly targeting bacterial membranes or enzymes.

Q & A

Q. How do researchers integrate this compound into broader studies of structure-activity relationships (SAR) for bioactive molecules?

- Methodological Answer : Design a SAR matrix comparing analogs with variations in methyl group positions or ether chain lengths. Assess biological activity (e.g., enzyme inhibition) alongside computational descriptors (e.g., polar surface area, H-bond donors). Use multivariate regression to identify critical structural features, as applied in fuel engineering studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.